(2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-carbaldehyde (2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15894787
InChI: InChI=1S/C14H18O4/c1-16-14-8-12(7-13(9-15)18-14)17-10-11-5-3-2-4-6-11/h2-6,9,12-14H,7-8,10H2,1H3/t12-,13+,14?/m1/s1
SMILES:
Molecular Formula: C14H18O4
Molecular Weight: 250.29 g/mol

(2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-carbaldehyde

CAS No.:

Cat. No.: VC15894787

Molecular Formula: C14H18O4

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

(2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-carbaldehyde -

Specification

Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
IUPAC Name (2S,4R)-6-methoxy-4-phenylmethoxyoxane-2-carbaldehyde
Standard InChI InChI=1S/C14H18O4/c1-16-14-8-12(7-13(9-15)18-14)17-10-11-5-3-2-4-6-11/h2-6,9,12-14H,7-8,10H2,1H3/t12-,13+,14?/m1/s1
Standard InChI Key JXCRIQFBOGWJKA-AMIUJLCOSA-N
Isomeric SMILES COC1C[C@@H](C[C@H](O1)C=O)OCC2=CC=CC=C2
Canonical SMILES COC1CC(CC(O1)C=O)OCC2=CC=CC=C2

Introduction

(2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-carbaldehyde is a complex organic molecule featuring a tetrahydropyran ring structure, which is a six-membered cyclic ether. This compound is characterized by its unique stereochemistry, indicated by the (2S,4R) designation, and functional groups such as a benzyloxy group at position 4 and a methoxy group at position 6. The aldehyde functional group is located at position 2 of the pyran ring.

Key Features:

  • Molecular Formula: C16H22O5

  • Molecular Weight: Approximately 294.34 g/mol.

  • CAS Number: 866088-08-6.

Synthesis Steps:

  • Formation of Tetrahydropyran Ring: Utilizes Lewis acids to facilitate ring formation.

  • Introduction of Functional Groups: Involves the addition of benzyloxy and methoxy groups.

  • Aldehyde Group Formation: Requires specific conditions to introduce the aldehyde functionality.

Biological Activity and Potential Applications

Preliminary studies suggest that (2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-carbaldehyde may exhibit anti-inflammatory and anticancer properties. The presence of methoxy and benzyloxy groups enhances its interaction with biological targets, making it a candidate for further pharmacological studies.

Potential Applications:

  • Medicinal Chemistry: In the development of pharmaceuticals.

  • Organic Synthesis: As a building block for biologically active compounds.

Interaction Studies and Mechanism of Action

Interaction studies focus on the compound's binding affinity to specific enzymes or receptors involved in inflammation and cancer pathways. The mechanism of action is influenced by its stereochemistry and functional groups, which affect its pharmacological effects.

Interaction Targets:

  • Enzymes: Involved in metabolic pathways.

  • Receptors: Associated with inflammation and cancer.

Comparison with Similar Compounds

Compound NameMolecular FormulaMolecular WeightKey Features
(2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-carbaldehydeC16H22O5294.34 g/molAldehyde group, potential therapeutic applications
(2S,4R)-4-(Benzyloxy)-2-(chloromethyl)-6-methoxytetrahydro-2H-pyranC14H19ClO3270.75 g/molChloromethyl group, used in statin synthesis
((2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methyl acetate-Approximately 294.34 g/molAcetate moiety, distinct reactivity patterns

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